Cas no 17969-22-1 (4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole)

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(CHLOROMETHYL)-2-(4-CHLOROPHENYL)-1,3-THIAZOLE
- 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride
- F2145-0261
- 4-(CHLOROMETHYL)-2-(4-CHLOROPHENYL)THIAZOLE
- Thiazole,4-(chloroMethyl)-2-(4-chlorophenyl)-
- Thiazole, 4-(chloromethyl)-2-(p-chlorophenyl)-
- Thiazole, 4-(chloromethyl)-2-(4-chlorophenyl)-
- UEJQTBKTWJQBRN-UHFFFAOYSA-N
- MLS000389685
- HMS2543N17
- STK470393
- AB02018
- 4-Chloromethyl-2-p-chlorophe
- Thiazole, 4-(4-chloromethyl)-2-(p-chlorophenyl)-
- CS-M2028
- 2-(p-Chlorophenyl)-4-chloromethylthiazole
- SMR000255959
- 4-chloromethyl-2-(4-chlorophenyl)thiazole
- CHEMBL510132
- AKOS001025747
- 4-chloromethyl-2-(4-chlorophenyl)-thiazole
- AS-43832
- FT-0616721
- 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole
- SR-01000696690
- 4-Chloromethyl-2-p-chlorophenylthiazole
- SR-01000696690-2
- DTXSID70346189
- SCHEMBL203617
- 17969-22-1
- Q22911707
- MFCD00047057
- EN300-35444
- 4-CHLOROMETHYL-2-(4-CHLORO-PHENYL)-THIAZOLE
- 4-chloromethyl-2-(4-chlorphenyl)thiazole
- 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole #
- ALBB-002334
- 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
-
- MDL: MFCD00047057
- Inchi: 1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
- InChI Key: UEJQTBKTWJQBRN-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C1=C([H])SC(C2C([H])=C([H])C(=C([H])C=2[H])Cl)=N1
Computed Properties
- Exact Mass: 242.96800
- Monoisotopic Mass: 242.967625
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 3.7
Experimental Properties
- Density: 1.378
- Melting Point: 78 °C
- Boiling Point: 374 ºC at 760 mmHg
- Flash Point: 180 ºC
- Refractive Index: 1.617
- PSA: 41.13000
- LogP: 4.20230
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C587908-500mg |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 500mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F2145-0261-0.5g |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95%+ | 0.5g |
$51.0 | 2023-09-06 | |
Life Chemicals | F2145-0261-10g |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95%+ | 10g |
$265.0 | 2023-09-06 | |
TRC | C587908-1g |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 1g |
$ 185.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1488-250MG |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95% | 250MG |
¥ 237.00 | 2023-04-14 | |
Chemenu | CM114075-5g |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95% | 5g |
$230 | 2023-02-17 | |
Life Chemicals | F2145-0261-1g |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95%+ | 1g |
$63.0 | 2023-09-06 | |
Life Chemicals | F2145-0261-5g |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95%+ | 5g |
$155.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059544-1g |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 98% | 1g |
¥669.00 | 2023-11-21 | |
Enamine | EN300-35444-10.0g |
4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole |
17969-22-1 | 95.0% | 10.0g |
$276.0 | 2025-03-18 |
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole Related Literature
-
1. Back matter
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
Professional Introduction to 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (CAS No. 17969-22-1)
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic compound, with the CAS number 17969-22-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloromethyl and chlorophenyl substituents on the thiazole ring imparts distinct reactivity and functionality, making it a valuable scaffold for synthesizing bioactive molecules.
The compound's structure consists of a thiazole core, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is particularly relevant in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The chloromethyl group at the 4-position and the 4-chlorophenyl group at the 2-position enhance its versatility, allowing for further functionalization and derivatization to achieve desired pharmacological effects.
In recent years, there has been growing interest in thiazole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating thiazole rings exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of substituents in 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole makes it a promising candidate for investigating novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. Researchers have been exploring its utility in designing molecules that can selectively interact with specific disease-related targets. For instance, preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases and proteases, which are often overexpressed in cancer cells. This aligns with the broader trend in drug discovery towards more precise and effective treatments.
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloromethyl group, being highly reactive, necessitates controlled conditions to prevent unwanted side reactions. Additionally, the presence of the chlorophenyl group introduces another layer of complexity, as it can participate in various electronic and steric interactions within the molecule. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct this complex structure efficiently.
The compound's pharmacological profile has been a subject of extensive investigation in academic and industrial research settings. In vitro studies have revealed that certain derivatives of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole demonstrate significant activity against various disease models. For example, researchers have reported promising results in preclinical trials where these derivatives exhibited potent antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Such findings underscore the compound's potential as a lead molecule for further drug development.
The integration of computational chemistry techniques has further enhanced the understanding of this compound's behavior. Molecular modeling studies have provided insights into how different substituents influence its binding affinity to biological targets. These simulations have helped researchers predict optimal modifications to maximize efficacy while minimizing off-target effects. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and identify promising candidates for clinical evaluation.
The regulatory landscape surrounding the use of such compounds also plays a crucial role in their development and commercialization. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for ensuring safety and efficacy before they can be approved for therapeutic use. Manufacturers must adhere to stringent quality control measures throughout the synthesis and purification processes to meet regulatory standards.
Future directions in research on 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole include exploring its role in treating neurological disorders. Preliminary evidence suggests that thiazole derivatives may modulate neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease. Investigating these potential applications could open new avenues for therapeutic intervention.
In conclusion, 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (CAS No. 17969-22-1) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel bioactive molecules with significant therapeutic potential. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a scaffold for drug discovery efforts aimed at addressing various human diseases.
17969-22-1 (4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole) Related Products
- 2090840-37-0(octahydro-1lambda6-piperazino1,2-b1,2,6thiadiazine-1,1-dione)
- 1220027-01-9(3-(2-Thienyl)-1H-indole-2-carboxylic acid)
- 2680625-33-4(5-(2,2,2-Trifluoroacetamido)heptanoic acid)
- 2228120-98-5(methyl 2-amino-3-methyl-3-(2-methylfuran-3-yl)butanoate)
- 19765-12-9(2-[2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethoxy]ethanol)
- 1881329-92-5(2-bromo-1-propoxy-4-(trifluoromethyl)benzene)
- 1448137-50-5(2-chloro-N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-fluorobenzamide)
- 89957-37-9(Antibodies)
- 868679-05-4(N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 863001-93-8(N-(2-methyl-1H-indol-5-yl)methyl-3,3-diphenylpropanamide)
